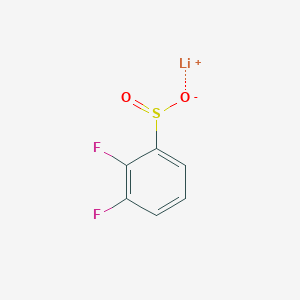

Lithium 2,3-Difluorobenzene sulfinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Lithium-Sulfur Batteries: A Review of Mechanisms

A comprehensive review of lithium-sulfur (Li–S) batteries outlines the promising aspects of this next-generation battery technology, including potential energy densities of 500–600 W h kg−1. It emphasizes the importance of understanding the operational mechanisms to overcome obstacles for improvement. Despite advancements, challenges such as the development of more complex models to accurately represent these mechanisms remain, offering opportunities for further research and model refinement (Wild et al., 2015).

Advances in Cathode Materials

Research into inverse vulcanization of sulfur with divinylbenzene for lithium-sulfur batteries demonstrates the production of stable, high-performance cathode materials. This approach, using poly(S-DVB) copolymers, shows excellent cycling performances and significantly enhances the cycling lifetime of batteries, illustrating a successful strategy for improving Li-S battery technology (Gómez et al., 2016).

Enhanced Cathode Materials for Li-S Batteries

Another study on the synthesis of sulfur-rich copolymers via inverse vulcanization reveals materials that exhibit high capacity retention and extended battery life, representing a novel class of polymeric electrode materials for lithium-sulfur batteries. These findings contribute to the development of high-performance Li-S batteries with improved charge capacities and cycling stability (Simmonds et al., 2014).

Development and Prospects of Li-S Batteries

A progress report on lithium-sulfur batteries discusses the need for advanced energy-storage systems and highlights recent innovations in sulfur-encapsulation techniques, novel materials, and cell-component design. It provides insights into the scientific understanding and engineering concerns at different stages of Li-S battery development, outlining critical research directions and challenges to address (Manthiram et al., 2015).

Electrochemistry and Interfacial Properties of Sulfur Electrodes

Research on transition metal dichalcogenides (TMDs) for lithium-sulfur batteries shows that TMDs can stabilize the polysulfide shuttle through electrocatalytic activity, enhancing cell stability. This study elucidates physicochemical transformations at the electrode/electrolyte interface and demonstrates the potential for TMDs to improve the capacity and cycle life of Li-S batteries (Babu et al., 2017).

将来の方向性

While specific future directions for Lithium 2,3-Difluorobenzene sulfinate are not mentioned in the available resources, lithium-based batteries are recognized as promising candidates for next-generation energy storage systems . The development of innovative polymer electrolytes for high-performance lithium-based batteries is also highlighted .

作用機序

Target of Action

Lithium, a component of this compound, is known to interact with several targets such as glycogen synthase kinase 3 (gsk-3) and inositol monophosphatase (impa) . These enzymes play crucial roles in various cellular processes, including signal transduction and neuronal plasticity .

Mode of Action

Lithium, a key component, is known to inhibit enzymes like gsk-3 and impa . This inhibition can lead to a number of effects, ranging from modulation of neurotransmitter receptors to alteration of cellular signaling pathways .

Biochemical Pathways

Lithium’s action on gsk-3 and impa can impact several downstream pathways, including the wnt/β-catenin, creb/brain-derived neurotrophic factor (bdnf), nuclear factor (erythroid-derived 2)-like 2 (nrf2) and toll-like receptor 4 (tlr4)/nuclear factor-κb (nfκb) pathways . These pathways are involved in neurogenesis, synaptic maintenance, antioxidant response, and inflammation, respectively .

Pharmacokinetics

Its pharmacokinetics is linear within the dose regimen used in clinical practice .

Result of Action

Lithium’s inhibition of gsk-3 has been associated with neuroprotective effects, including preservation of neuronal function and improvement of memory in animal models of dementia .

Action Environment

It’s worth noting that the recycling process of lithium-ion batteries, which may contain similar lithium compounds, has been suggested to potentially lead to the formation and release of persistent fluorinated substances .

特性

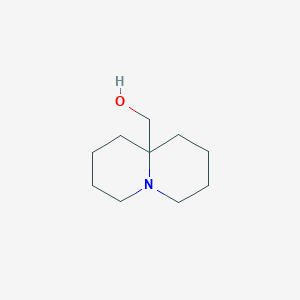

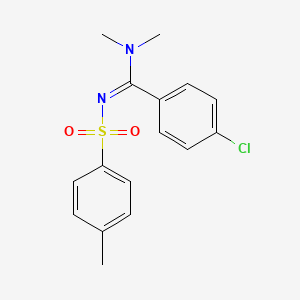

IUPAC Name |

lithium;2,3-difluorobenzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S.Li/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXPSYFSHFHPLZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(C(=C1)S(=O)[O-])F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2LiO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2,3-Difluorobenzene sulfinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-2-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile](/img/structure/B2814505.png)

![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814516.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2814519.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methoxycyclobutyl)acetic acid](/img/structure/B2814520.png)

![3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2814521.png)

![2-Methyl-N-[(4-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2814526.png)